4-methoxy-1-methyl-N-(4-(methylsulfonyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
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Properties
IUPAC Name |
4-methoxy-1-methyl-N-(4-methylsulfonylphenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-17-9-12(13(22-2)8-14(17)18)15(19)16-10-4-6-11(7-5-10)23(3,20)21/h4-9H,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBDNMWBNXMONH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-1-methyl-N-(4-(methylsulfonyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₅N₃O₅S₂
- Molecular Weight : 393.4 g/mol
- CAS Number : 2034618-14-7
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity
Research indicates that the compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. This inhibition is crucial as excessive NO production is associated with inflammatory diseases.
- Mechanism of Action : The compound's anti-inflammatory effects are attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. These enzymes are critical in the inflammatory response, making their inhibition a promising therapeutic target.
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties.
- Case Study : In a study involving human cancer cell lines, the compound demonstrated cytotoxic effects, leading to apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, which are essential regulators of apoptosis.
Structure-Activity Relationship (SAR)
The structure of the compound plays a significant role in its biological activity. Variations in substituents can lead to changes in potency and selectivity against specific targets.
| Substituent | Effect on Activity |
|---|---|
| Methylsulfonyl group | Enhances anti-inflammatory properties |
| Methoxy group | Contributes to overall stability and bioavailability |
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for determining its therapeutic potential.
Absorption, Distribution, Metabolism, Excretion (ADME)
Studies have indicated favorable ADME properties:
- Absorption : High oral bioavailability observed in animal models.
- Distribution : Moderate volume of distribution suggests good tissue penetration.
- Metabolism : Primarily metabolized by hepatic enzymes; however, specific pathways remain to be fully elucidated.
- Excretion : Renal excretion predominates, with metabolites detected in urine.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar dihydropyridine structures exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This suggests potential for development as an antimicrobial agent.
Antiviral Activity
The compound's antiviral potential has been explored in various studies. It is believed to inhibit viral replication through interference with viral enzymes or host cell receptors. Preliminary findings suggest effectiveness against specific strains of the influenza virus.
Anticancer Activity
One of the most compelling applications of this compound is its anticancer activity. Research indicates that it can induce apoptosis in cancer cells through mechanisms such as modulation of cell cycle progression and activation of caspases.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the cytotoxic effects on different cancer cell lines, this compound exhibited significant antiproliferative effects:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results indicate that the compound may be more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.
Comparative Analysis with Related Compounds
To better understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |
| Perampanel | Anticonvulsant | Known for its action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Chemical Reactions Analysis
Dihydropyridine Ring Oxidation
The 1,6-dihydropyridine ring undergoes oxidation to form a fully aromatic pyridine derivative under strong oxidizing conditions. This reaction is critical for modifying the compound’s electronic properties and bioavailability.
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Conditions : Treatment with KMnO₄ or CrO₃ in acidic media (e.g., H₂SO₄) at 60–80°C.
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Product : Pyridine-3-carboxamide derivative with retained substituents.
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Mechanism : Two-electron oxidation, converting the dihydro structure to an aromatic system.
Carboxamide Hydrolysis
The carboxamide group is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and aniline derivatives.
Key Notes :
-
The methylsulfonyl group stabilizes the intermediate via electron-withdrawing effects, slowing hydrolysis compared to unsubstituted analogs.
-
Hydrolysis rates correlate with solvent polarity; dimethylformamide (DMF) accelerates the reaction.
Methoxy Group Demethylation
The methoxy group undergoes demethylation under strong acidic conditions, producing a hydroxyl-substituted derivative.
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Conditions : HBr (48%) in acetic acid, reflux for 6–8 hrs.
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Product : 4-Hydroxy-1-methyl-N-(4-(methylsulfonyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide.
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Application : Hydroxyl groups enhance hydrogen-bonding potential for biological targeting.
Methylsulfonyl Group Reactivity
The methylsulfonyl substituent on the phenyl ring participates in nucleophilic aromatic substitution (NAS) under controlled conditions.
| Reaction Type | Reagent | Conditions | Product | References |
|---|---|---|---|---|
| NAS | NH₃ (aq.) | 120°C, 24 hrs, sealed tube | 4-Aminophenyl derivative | |
| Reduction | LiAlH₄ | THF, 0°C → rt, 4 hrs | Thioether (methylsulfanyl group) |
Limitations : Steric hindrance from the adjacent carboxamide group reduces reaction efficiency.
Electrophilic Substitution on the Aromatic Ring
The phenyl ring undergoes electrophilic substitution at the meta position relative to the methylsulfonyl group.
-
Nitration : HNO₃/H₂SO₄ at 0°C yields a nitro-substituted derivative.
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Sulfonation : Oleum (fuming H₂SO₄) introduces a sulfonic acid group.
Regioselectivity : The methylsulfonyl group directs electrophiles to the meta position due to its strong electron-withdrawing nature.
Functionalization via Coupling Reactions
The carboxamide nitrogen and dihydropyridine ring participate in cross-coupling reactions:
-
Buchwald–Hartwig Amination : Pd catalysis couples aryl halides to amines, enabling diversification of the phenyl ring.
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Suzuki–Miyaura Coupling : Boronic acids react with halogenated derivatives (e.g., brominated at C5 of the pyridine ring).
Redox Reactions of the Ketone Group
The 6-oxo group can be reduced to a hydroxyl or methylene group:
| Reducing Agent | Conditions | Product | Application |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C → rt | 6-Hydroxy derivative | Intermediate for prodrugs |
| BH₃·THF | THF, reflux, 6 hrs | 6-Methylene derivative (fully saturated) | Enhanced metabolic stability |
Stability Under pH Variations
The compound degrades under extreme pH conditions:
| pH | Condition | Degradation Pathway | Half-Life |
|---|---|---|---|
| <2 | Strongly acidic | Hydrolysis of carboxamide + ring opening | 2 hrs |
| >12 | Strongly basic | Demethylation + sulfonamide cleavage | 1.5 hrs |
Q & A
Basic Question: What are the standard methods for synthesizing 4-methoxy-1-methyl-N-(4-(methylsulfonyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves multi-step reactions, including cyclization, substitution, and amidation. For example:
- Cyclization: Reactants like cyanoacetamide and substituted acrylamides are refluxed in DMF/ethanol (1:1) with catalytic piperidine to form the pyridinone core .
- Amidation: Coupling the core with 4-(methylsulfonyl)aniline under carbodiimide-mediated conditions (e.g., EDCI/HOBt) ensures efficient amide bond formation .
- Optimization: Key parameters include solvent choice (ethanol or acetic acid for solubility), temperature control (reflux vs. room temperature), and catalyst selection (HCl or H₂SO₄ for acid-catalyzed steps) . Purity is monitored via HPLC (≥98%) .
Basic Question: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
Structural confirmation requires:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy, methylsulfonyl groups) and dihydropyridine ring conformation .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical values) .
- Infrared Spectroscopy (IR): Identification of functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for the amide) .
Purity is assessed via HPLC with UV detection (λ = 254 nm) and thermogravimetric analysis (TGA) to detect residual solvents .
Advanced Question: How can researchers resolve contradictions in biological activity data across different studies?
Answer:
Discrepancies may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays: Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine as a reference inhibitor) .
- Impurity Profiling: Employ LC-MS to identify byproducts (e.g., des-methyl derivatives) that may interfere with activity .
- Dose-Response Curves: Validate activity across multiple concentrations (IC₅₀ values) to rule out false positives/negatives .
Cross-referencing with molecular docking studies (e.g., AutoDock Vina) can clarify target interactions .
Advanced Question: What strategies are effective for structure-activity relationship (SAR) studies targeting the pyridinone core?
Answer:
SAR optimization focuses on:
- Substituent Variation: Replace the 4-methoxy group with electron-withdrawing groups (e.g., Cl, CF₃) to enhance target binding .
- Methylsulfonyl Phenyl Modification: Introduce para-substituents (e.g., nitro, amino) to modulate solubility and bioavailability .
- Core Rigidity: Compare activity of dihydropyridine (flexible) vs. pyridine (rigid) analogs to assess conformational effects .
Data from analogs (e.g., 4-[3-cyano-6-(3-methoxyphenyl)-2-oxo-1H-pyridin-4-yl]benzoic acid) highlight key pharmacophores .
Advanced Question: How can enantiomeric impurities be detected and controlled during synthesis?
Answer:
Enantiomeric purity is critical for chiral centers (e.g., at C3 of the dihydropyridine ring). Methods include:
- Chiral HPLC: Use columns like Chiralpak IA with hexane/isopropanol gradients to separate enantiomers .
- Circular Dichroism (CD): Confirm absolute configuration by matching experimental spectra to computational predictions (e.g., TD-DFT calculations) .
- Asymmetric Synthesis: Employ chiral catalysts (e.g., BINAP-Ru complexes) in key steps to minimize racemization .
Advanced Question: What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
Scale-up challenges include:
- Reaction Exotherms: Use jacketed reactors with temperature control to manage heat generation during cyclization .
- Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost efficiency .
- Byproduct Management: Optimize stoichiometry (e.g., 1.2 eq of 4-(methylsulfonyl)aniline) to reduce unreacted starting material .
Advanced Question: How does the methylsulfonyl group influence the compound’s physicochemical properties?
Answer:
The 4-(methylsulfonyl)phenyl group:
- Enhances Solubility: Sulfone’s polarity improves aqueous solubility (logP reduction by ~1.5 units) .
- Strengthens Target Binding: Acts as a hydrogen bond acceptor with kinase ATP pockets (e.g., p38 MAPK) .
- Metabolic Stability: Resists oxidative degradation compared to thioether analogs .
Validation: Compare pharmacokinetic profiles (e.g., t₁/₂ in rat plasma) of sulfone vs. sulfoxide derivatives .
Advanced Question: What computational tools are recommended for predicting interactions with biological targets?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
